Cas no 37587-36-3 (3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one)

3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one structure
37587-36-3 structure
Product Name:3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Numero CAS:37587-36-3
MF:C21H22N2O
MW:318.412185192108
CID:922429
PubChem ID:302306
Update Time:2025-04-19

3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
    • 9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
    • 3,3-dimethyl-11-phenyl-2
    • 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)(1,4)diazepin-1-one
    • 3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo< b,e> < 1,4> diazepin-1-one
    • 3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydrodibenzo[b,e]-1,4-diazepin-1-one
    • NSC186217
    • Oprea1_003182
    • Oprea1_409964
    • Oprea1_527083
    • HMS1584F12
    • Enamine_003299
    • 37587-36-3
    • Cambridge id 5325930
    • Z56849241
    • AKOS022088566
    • NSC 186217
    • BDBM50485889
    • 3,3-dimethyl-11-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
    • STK741937
    • AKOS005524429
    • HMS1403F21
    • NSC-186217
    • SCHEMBL13704121
    • AKOS000558745
    • STK868323
    • CHEMBL2180492
    • AJ-077/33270030
    • CBDivE_016161
    • Inchi: 1S/C21H22N2O/c1-21(2)12-17-19(18(24)13-21)20(14-8-4-3-5-9-14)23-16-11-7-6-10-15(16)22-17/h3-11,20,22-23H,12-13H2,1-2H3
    • Chiave InChI: INEXZJWRARALIA-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C(C3C=CC=CC=3)NC3C=CC=CC=3NC=2CC(C)(C)C1

Proprietà calcolate

  • Massa esatta: 318.17336
  • Massa monoisotopica: 318.173213330g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 1
  • Complessità: 530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 41.1Ų

Proprietà sperimentali

  • PSA: 41.13
  • LogP: 5.18450
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd